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Introduction

Anhydrosafflor Yellow B (AHSYB) is a water-soluble chalcone compound extracted from the
florets of Carthamus tinctorius L. It has demonstrated significant neuroprotective effects in
models of cerebral ischemia-reperfusion injury. This document provides detailed application
notes and experimental protocols for utilizing AHSYB in in-vitro oxygen-glucose deprivation
(OGD) models, a widely used method to simulate ischemic conditions in a laboratory setting.
The primary mechanism of AHSYB's neuroprotective action involves the activation of the
Sirtuin 1 (SIRT1) signaling pathway, leading to the attenuation of oxidative stress and
apoptosis.

Mechanism of Action

AHSYB exerts its neuroprotective effects by modulating the SIRT1 signaling pathway. In the
context of OGD-induced neuronal injury, AHSYB upregulates the expression of SIRT1. SIRT1,
a NAD-dependent deacetylase, subsequently activates downstream targets, including
Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma
coactivator 1l-alpha (PGC-1a). This cascade ultimately leads to a reduction in oxidative stress
and inhibition of the apoptotic pathway, thereby promoting neuronal survival. The
neuroprotective effects of AHSYB can be significantly diminished by the presence of a SIRT1
inhibitor, such as EX527, confirming the critical role of this pathway.[1][2][3][4]
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Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of

AHSYB on primary hippocampal neurons subjected to Oxygen-Glucose

Deprivation/Reoxygenation (OGD/R).

Table 1: Effect of AHSYB on Cell Viability and LDH Release in Primary Hippocampal Neurons

after OGD/R

Treatment Group

Concentration (uM)

Cell Viability (% of

LDH Release (% of

Control) Control)
Control 100 100
OGD/R ~50 ~200
OGD/R + AHSYB 40 ~65 ~160
OGD/R + AHSYB 60 ~75 ~140
OGD/R + AHSYB 80 ~85 ~120

Data are approximated from graphical representations in the source literature and are

presented for comparative purposes.[1]

Table 2: Effect of AHSYB on Oxidative Stress Markers in Primary Hippocampal Neurons after

OGD/R
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SOD GSH-Px
. . MDA Level o o
Treatment Concentrati  Relative Activity Activity
(nmolimg
Group on (pM) ROS Level . (U/mg (U/mg
protein) ] ]
protein) protein)
Control ~100 ~2 ~100 ~40
OGD/R ~300 ~6 ~50 ~20
OGDI/R +
40 ~220 ~4.5 ~65 ~28
AHSYB
OGDI/R +
60 ~180 ~3.5 ~75 ~32
AHSYB
OGD/R +
80 ~140 ~2.5 ~85 ~36
AHSYB

Data are approximated from graphical representations in the source literature and are

presented for comparative purposes.[1]

Experimental Protocols

Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from

embryonic rats, a common cell source for OGD experiments.

Materials:

o Timed-pregnant Sprague-Dawley rat (E18)

e DMEM/F12 medium

» Fetal Bovine Serum (FBS)

e B-27 Supplement

e Neurobasal medium
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e GlutaMAX
 Penicillin-Streptomycin solution
e Trypsin-EDTA

e Poly-L-lysine

e Laminin

» Dissection tools

Procedure:

o Coat culture plates or coverslips with poly-L-lysine (10 ug/mL in borate buffer) overnight at
37°C.

e Rinse plates three times with sterile water and allow to dry.
» Euthanize the pregnant rat according to approved animal protocols.

o Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold
Hank's Balanced Salt Solution (HBSS).

o Dissect out the hippocampi from the embryonic brains.
e Mince the hippocampal tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
o Neutralize the trypsin with DMEM/F12 containing 10% FBS.

e Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell
suspension.

o Centrifuge the cell suspension at 200 x g for 5 minutes.

e Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and
Penicillin-Streptomycin.

o Plate the neurons onto the poly-L-lysine coated surfaces at a desired density.
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e Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

e Change half of the medium every 3-4 days. Neurons are typically ready for experiments after
7-10 days in vitro.

Oxygen-Glucose Deprivation (OGD) Protocol

This protocol outlines the procedure for inducing ischemic-like conditions in cultured neurons.

Materials:

Primary hippocampal neuron cultures

Glucose-free Earle's Balanced Salt Solution (EBSS) or other suitable glucose-free medium

Hypoxia chamber (e.g., with a gas mixture of 95% N2, 5% CO2)

Normal culture medium

Procedure:

o Prepare the glucose-free OGD medium and equilibrate it within the hypoxia chamber for at
least 30 minutes to ensure deoxygenation.

¢ Remove the normal culture medium from the neuronal cultures.

» Wash the cells once with the pre-warmed, deoxygenated OGD medium.

» Replace the wash with fresh, deoxygenated OGD medium.

o Place the culture plates inside the hypoxia chamber.

o Seal the chamber and incubate at 37°C for a predetermined duration (e.g., 2-4 hours).

o For reoxygenation, remove the plates from the hypoxia chamber.

e Aspirate the OGD medium and replace it with pre-warmed, normal culture medium
(reoxygenation).
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o Return the plates to the standard cell culture incubator (37°C, 5% CO2) for the desired
reoxygenation period (e.g., 24 hours).

AHSYB Treatment

Materials:

e Anhydrosafflor Yellow B (AHSYB) powder

» Sterile DMSO or culture medium for dissolution

o Neuronal cultures subjected to OGD

Procedure:

» Prepare a stock solution of AHSYB in sterile DMSO or culture medium.

» Further dilute the stock solution to the desired final concentrations (e.g., 40, 60, 80 uM) in
the culture medium.[1]

e AHSYB can be added to the culture medium at the beginning of the reoxygenation period.

o Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment
groups and does not exceed a cytotoxic level (typically <0.1%).

Cell Viability Assay (CCK-8)

This protocol measures cell viability based on the bioreduction of a tetrazolium salt.
Materials:

e Cell Counting Kit-8 (CCK-8)

e 96-well plates with treated neuronal cultures

e Microplate reader

Procedure:
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At the end of the reoxygenation period, add 10 pL of the CCK-8 solution to each well of the
96-well plate.

Incubate the plate for 1-4 hours in the cell culture incubator.

Measure the absorbance at 450 nm using a microplate reader.

Express the results as a percentage of the control group (cells not subjected to OGD/R).

Apoptosis Assay (TUNEL Staining)

This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

e TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
o Treated neuronal cultures on coverslips or in chamber slides

o Paraformaldehyde (PFA) for fixation

e Permeabilization solution (e.g., Triton X-100 or citrate buffer)

» DAPI for nuclear counterstaining

¢ Fluorescence microscope

Procedure:

Wash the cells with Phosphate Buffered Saline (PBS).

Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

Wash the cells twice with PBS.
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» Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves: a.
Incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled
nucleotides) in a humidified chamber at 37°C for 1 hour.

e Wash the cells three times with PBS.
e Counterstain the nuclei with DAPI for 5 minutes.

e Wash the cells with PBS and mount the coverslips onto microscope slides with an anti-fade
mounting medium.

 Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at
the appropriate wavelength (e.g., green for FITC-dUTP), while all nuclei will be stained by
DAPI (blue).

e Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained
cells.

Western Blot for SIRT1, FOXO0O1, and PGC-1a

This protocol allows for the semi-quantitative analysis of protein expression levels.
Materials:

Treated neuronal cultures

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit

o SDS-PAGE gels

o Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane)
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibodies against SIRT1, FOXO1, PGC-1qa, and a loading control (e.g., B-actin or
GAPDH)
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e HRP-conjugated secondary antibodies
e Chemiluminescent substrate
e Imaging system

Procedure:

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
e Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
e Wash the membrane three times with TBST.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane three times with TBST.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

e Quantify the band intensities and normalize them to the loading control.

Mandatory Visualization
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Caption: AHSYB signaling pathway in OGD-induced neuronal injury.
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Caption: Experimental workflow for AHSYB application in OGD models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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